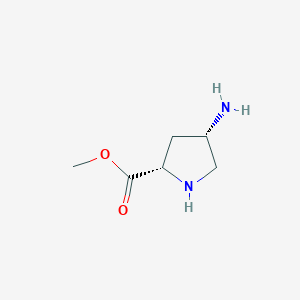

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis and Chemical Biology

Chiral-substituted pyrrolidines are of paramount importance in the fields of asymmetric synthesis and chemical biology. mdpi.com Their rigid, cyclic structure provides a well-defined stereochemical framework that is instrumental in controlling the three-dimensional architecture of molecules. This has led to their extensive use as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. nih.govmdpi.comacs.org Notably, proline and its derivatives have been pivotal in the development of aminocatalysis, a powerful strategy for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

In chemical biology, the incorporation of chiral pyrrolidine analogs, particularly derivatives of the amino acid proline, into peptides is a widely used strategy to induce specific secondary structures and enhance metabolic stability. nih.gov The conformational constraints imposed by the pyrrolidine ring can lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity for a particular biological target. nih.gov This makes chiral pyrrolidines invaluable tools for probing protein-protein interactions and designing novel therapeutic agents. nih.gov The pyrrolidine scaffold is a key component in numerous FDA-approved pharmaceuticals, ranking as one of the most predominant nitrogen heterocycles in medicine. nih.gov

Overview of (2S,4S)-Methyl 4-Aminopyrrolidine-2-Carboxylate within the Chiral Pyrrolidine Class

This compound is a specific, stereochemically defined member of the substituted proline family. As a derivative of L-proline, it possesses a chiral center at the alpha-carbon (C2) with the S configuration. The additional substituent at the C4 position introduces a second stereocenter. The (2S,4S) designation specifies the cis relative stereochemistry between the carboxylate group at C2 and the amino group at C4.

This compound serves as a versatile chiral building block. The presence of three distinct functional groups—a secondary amine within the ring, a primary amine at the C4 position, and a methyl ester at C2—allows for regioselective modification and elaboration into more complex molecular architectures. Each of these sites can be selectively protected or reacted, making the molecule a valuable synthon for combinatorial chemistry and targeted synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid | 16257-83-3 | C₅H₁₀N₂O₂ | 130.14 | The parent amino acid. biosynce.com |

| (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate Hydrochloride | 1217476-22-6 | C₁₃H₁₇ClN₂O₃ | 284.74 | N-benzoyl protected form. americanelements.com |

| Methyl 1-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylate Hydrochloride | 121148-01-4 | C₁₁H₂₁ClN₂O₄ | 280.75 | N-Boc protected form. cymitquimica.comsigmaaldrich.com |

This table is generated based on available data from chemical suppliers and databases and is for informational purposes.

Scope and Academic Relevance of Research on the Compound

The academic and industrial interest in this compound stems from its utility as a constrained diamino acid surrogate and a chiral scaffold. Research involving this compound and its close analogs focuses on several key areas:

Medicinal Chemistry: The synthesis of novel 4-substituted proline derivatives is a vibrant area of research aimed at developing new therapeutic agents. nih.govthieme.de These scaffolds are incorporated into molecules designed to target a wide range of diseases. The specific stereochemistry and functionality of the (2S,4S) isomer make it a candidate for creating peptidomimetics and small molecule inhibitors with defined spatial orientations.

Asymmetric Catalysis: As a chiral diamine derivative, this compound has potential applications in the development of new chiral ligands for transition metal catalysis. The precise geometry of the pyrrolidine ring can influence the enantioselectivity of catalytic transformations.

Peptide and Protein Chemistry: The parent amino acid, (2S,4S)-4-aminopyrrolidine-2-carboxylic acid, is used to introduce conformational rigidity into peptides. biosynce.com The methyl ester derivative is a key intermediate in the synthesis of these modified peptides, often requiring protection of the amino groups (e.g., with Boc or Benzoyl groups) before incorporation. americanelements.comcymitquimica.com

Synthesis of Complex Molecules: The compound serves as a starting material for the stereoselective synthesis of more complex natural products and bioactive molecules. biosynce.com For instance, derivatives of 4-aminopyrrolidine-2,4-dicarboxylate have been investigated as potent and selective agonists for metabotropic glutamate (B1630785) receptors, highlighting the importance of the 4-amino-pyrrolidine-2-carboxylate framework in neuroscience research. nih.gov

The ongoing development of efficient and stereoselective synthetic routes to 4-substituted prolines, including the (2S,4S) isomer, is a testament to their enduring importance in organic chemistry. nih.govmdpi.com

Properties

IUPAC Name |

methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBMGPLDOYKKY-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s,4s Methyl 4 Aminopyrrolidine 2 Carboxylate

Stereoselective Synthesis Strategies

Stereoselective synthesis is crucial for producing enantiomerically pure pyrrolidine (B122466) derivatives. The field has evolved to include a diverse toolkit of catalytic systems that can effectively control the three-dimensional arrangement of atoms during the formation of the pyrrolidine scaffold.

Chemoenzymatic Approaches and Enantiomeric Control

Chemoenzymatic strategies combine the selectivity of biocatalysts with the practicality of traditional organic synthesis. Enzymes such as transaminases and keto reductases are particularly valuable for establishing key stereocenters. For instance, a one-pot photoenzymatic process can synthesize chiral N-Boc-3-aminopyrrolidines by combining photochemical oxyfunctionalization with a stereoselective enzymatic transamination, achieving high conversions and greater than 99% enantiomeric excess (ee). acs.org While not directly synthesizing the title compound, this approach highlights the potential for creating the C4-amino stereocenter with high fidelity. Another established chemoenzymatic route involves the kinetic resolution of racemic N-Boc-3-aminopyrrolidine using an amine-transaminase, demonstrating the power of enzymes in separating stereoisomers. acs.org These biocatalytic methods offer mild reaction conditions and exceptional selectivity, making them attractive for pharmaceutical manufacturing. researchgate.net

Table 1: Examples of Chemoenzymatic Reactions for Pyrrolidine Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Stereoselectivity |

|---|---|---|---|---|

| Amine-Transaminase (ATA) | Asymmetric transamination | N-protected-3-pyrrolidinone | (S)-N-Boc-3-aminopyrrolidine | >99% ee acs.org |

| Keto Reductase (KRED) | Carbonyl reduction | N-protected-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | >99% ee acs.org |

| Protease | Racemic resolution | N-protected-d,l-asparagine esters | Chiral N-benzyl-3-aminopyrrolidine | High acs.org |

Organocatalytic Asymmetric Synthesis

Asymmetric organocatalysis has become a cornerstone of modern synthesis, providing a metal-free alternative for creating chiral molecules. nih.gov The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, particularly proline and its derivatives like diarylprolinol silyl ethers. beilstein-journals.orgnih.gov These catalysts are highly effective in promoting asymmetric transformations through the formation of enamine or iminium ion intermediates.

For example, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The modular nature of these catalysts allows for fine-tuning of the steric and electronic environment to optimize selectivity. nih.gov Proline-based bi-functional organocatalysts have also been developed that effectively catalyze asymmetric aldol (B89426) reactions, producing products with excellent stereoselectivities (diastereomeric ratio up to 97:3 and >99.9% ee) under ambient conditions. tandfonline.com The application of these principles is key to constructing the substituted pyrrolidine core of the target molecule with defined stereochemistry.

Asymmetric Catalysis with Metal Complexes

Transition metal catalysis offers powerful and versatile methods for asymmetric synthesis. Chiral metal complexes can create highly organized transition states that direct the stereochemical outcome of a reaction. In pyrrolidine synthesis, metal-catalyzed 1,3-dipolar cycloadditions are particularly prominent. rsc.org

Complexes of silver(I) and copper(I) are widely used to catalyze the reaction between azomethine ylides and various dipolarophiles. rsc.orgsciforum.net The metal ion acts as a Lewis acid, coordinating to the iminoester precursor of the ylide to form a five-membered chelate. rsc.org This coordination facilitates the formation of the azomethine ylide and controls its geometry, leading to high stereoselectivity in the subsequent cycloaddition. For instance, Ag(I) salts in substoichiometric amounts have been shown to effectively catalyze the 1,3-dipolar cycloaddition of iminoesters with acrylates, yielding substituted prolines with high diastereoselectivity. sciforum.net

Table 2: Comparison of Catalytic Systems in Asymmetric Pyrrolidine Synthesis

| Catalyst Type | Example Catalyst / Reagent | Reaction Type | Advantage |

|---|---|---|---|

| Organocatalyst | Diarylprolinol silyl ether | Michael Addition | Metal-free, mild conditions nih.govbeilstein-journals.org |

| Organocatalyst | Proline-oxadiazolone conjugate | Aldol Condensation | High stereoselectivity, solvent solubility tandfonline.com |

| Metal Complex | Silver(I) Acetate | 1,3-Dipolar Cycloaddition | High diastereoselectivity, good yields sciforum.net |

| Metal Complex | Copper(I)/Chiral Ligand | 1,3-Dipolar Cycloaddition | Control over multiple stereocenters rsc.org |

Novel Cyclization and Ring-Formation Protocols

The construction of the pyrrolidine ring is the central challenge in synthesizing the target compound. Modern methodologies focus on convergent and stereocontrolled routes, with 1,3-dipolar cycloadditions and intramolecular cyclizations being two of the most powerful strategies.

1,3-Dipolar Cycloaddition Reactions and Azomethine Ylides

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is one of the most efficient methods for synthesizing the pyrrolidine ring. mdpi.com This reaction can create multiple stereocenters in a single, atom-economical step. Azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or from the thermal or catalytic ring-opening of aziridines. mdpi.comrsc.org

Metal-catalyzed versions of this reaction, often using silver or copper salts, are highly effective for generating polysubstituted pyrrolidines. rsc.org The reaction involves the in situ formation of an azomethine ylide from an α-iminoester, which then reacts with a dipolarophile. rsc.org For example, the reaction of an N-metalated azomethine ylide with an electron-deficient alkene, catalyzed by AgOAc, produces highly substituted proline esters with excellent diastereoselectivity. sciforum.net Decarboxylative cycloadditions, where an α-amino acid like L-proline reacts with an aldehyde or isatin to form the ylide, are also a powerful variant for creating complex spiro-pyrrolidine structures. rsc.org

Intramolecular Aminocyclizations

Intramolecular aminocyclization provides a direct route to the pyrrolidine ring by forming a carbon-nitrogen bond within a single molecule. These reactions often proceed with high stereoselectivity, as the conformation of the acyclic precursor dictates the geometry of the transition state.

A facile and highly stereoselective protocol involves the bromination of an isolated double bond in an N-protected aminoalkene, followed by base-induced aminocyclization. nih.govrsc.org This method allows for the intramolecular haloamidation of the double bond, forming the pyrrolidine ring and installing a functional handle (a double bond exocyclic or endocyclic to the newly formed ring) for further manipulation. rsc.org Another strategy involves the dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds, which provides a regioselective and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org These methods are valuable for constructing the core heterocyclic structure from readily available acyclic starting materials.

Multicomponent Reaction (MCR) Strategies

| Reaction Type | Key Reactants | Product Class | Reference |

| One-Pot Multicomponent Reaction | Aldehydes, N-sulfonamido-acetophenones, Activated methylene compounds | Polysubstituted 2-aminopyrroles | nih.gov |

| Asinger Reaction | Isobutyraldehyde (B47883), Sulfur, Ammonia | Thiazolines (precursors to non-natural amino acids) | mdpi.com |

| Povarov Reaction | Aromatic amines, Aldehydes, Dienophiles | Tetrahydroquinolines | mdpi.com |

Advanced Functionalization and Stereochemical Control

Achieving the specific (2S,4S) stereochemistry of the target molecule requires sophisticated methods that can control the three-dimensional arrangement of atoms during the formation of the pyrrolidine ring or its subsequent functionalization.

Biocatalysis has emerged as a powerful tool for selective C–H functionalization, offering reactions under mild conditions with high enantioselectivity. Engineered enzymes, particularly cytochrome P450 variants, can catalyze the insertion of nitrenes into C(sp³)–H bonds to construct chiral pyrrolidines. nih.govacs.org Directed evolution of these enzymes has yielded biocatalysts capable of performing intramolecular C–H amination to build the pyrrolidine ring with excellent catalytic efficiency and stereocontrol nih.gov. This enzymatic approach uses an earth-abundant iron catalyst within the enzyme's active site to control the reaction's outcome nih.govacs.org. The application of such an engineered "pyrrolidine synthase" could provide a direct and highly enantioselective route to precursors of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate, demonstrating how complexity can be built rapidly under environmentally benign conditions nih.gov.

| Biocatalytic Method | Enzyme Class | Transformation | Key Features |

| Intramolecular C–H Amination | Engineered Cytochrome P411 | Alkyl Azide → Chiral Pyrrolidine | High enantioselectivity and catalytic efficiency nih.govacs.org |

| Derivatization | Tryptophan Synthase Variant | N-alkylation | Excellent diastereoselectivity (>94:6 dr) nih.govacs.org |

Conventional chemical synthesis relies on precise regiocontrolled and diastereoselective reactions to install the required functional groups at the correct positions and with the correct orientation. The synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) highlights the critical importance of stereospecificity, as only the (2R,4R)-isomer showed significant biological activity at metabotropic glutamate (B1630785) receptors nih.gov.

For the synthesis of related polysubstituted pyrrolidines, highly diastereoselective transformations are key. For example, an efficient protocol for a C → N acyl transfer in densely substituted pyrrolidine 2,2-dicarboxylates has been developed, yielding proline ester derivatives with total diastereoselection (dr > 95:5) rsc.org. Similarly, a concise and highly diastereoselective synthesis of cis-(2S,4S)-4-hydroxyproline has been achieved, where a chelation-controlled transition state during a 5-exo-tet ring closure is believed to be the source of the high selectivity researchgate.net. These strategies, which master stereochemical control through substrate design and reaction engineering, are directly applicable to the synthesis of this compound.

| Strategy | Key Transformation | Stereochemical Outcome | Application |

| Chelation Control | 5-exo-tet Ring Closure | High Diastereoselectivity | Synthesis of cis-(2S,4S)-4-hydroxyproline researchgate.net |

| Acyl Rearrangement | C → N Acyl Transfer | Total Diastereoselection (dr > 95:5) | Synthesis of densely functionalized prolines rsc.org |

| Redox-Triggered Functionalization | Internal Oxidation & Nucleophilic Addition | Regio- and Diastereoselective | Synthesis of 2,5-disubstituted pyrrolidines nih.gov |

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes that reduce waste, avoid hazardous reagents, and minimize energy consumption.

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, improve yields, and often enable solvent-free reactions. The synthesis of various heterocyclic compounds, including pyrrolidine derivatives, has been successfully achieved using microwave irradiation. For example, new acetamide derivatives of pyrrolidine have been synthesized under microwave conditions, highlighting the method's efficiency mdpi.com. In the synthesis of pyrrolidine-fused chlorin derivatives, a microwave-assisted protocol proved to be a faster and more efficient method compared to conventional heating, cutting the reaction time in half nih.gov. Direct amidation of carboxylic acids and amines, a fundamental transformation, has also been achieved rapidly and effectively under solvent-free microwave conditions using a ceric ammonium nitrate catalyst nih.gov. These examples underscore the potential of MAOS to provide a more sustainable pathway for the synthesis of this compound.

| Synthesis | Heating Method | Reaction Time | Yield |

| Pyrrolidine-fused Chlorin | Conventional | 8 hours | 50% |

| Pyrrolidine-fused Chlorin | Microwave-Assisted | 4 hours | 41% |

Electrochemical synthesis represents a sustainable and green synthetic method by using electricity, a clean reagent, to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants nih.govresearchgate.net. This approach has been successfully applied to the synthesis of pyrrolidine derivatives. Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor provides an efficient, single-step route to pyrrolidines and piperidines without the use of toxic or expensive reagents nih.gov. Another mild electrochemical procedure allows for the direct formation of N-centered radicals from tosyl-protected amines, which then undergo cyclization to form a broad range of valuable pyrrolidines in good yields and with high chemoselectivity chemistryviews.org. These electrosynthesis methods, which often proceed under mild conditions and can be powered by renewable energy, offer a scalable and environmentally friendly alternative for constructing the pyrrolidine core researchgate.netchemistryviews.org.

| Electrochemical Method | Key Transformation | Substrates | Advantages |

| Electroreductive Cyclization | Cathodic reduction of imine and cyclization | Imines, Terminal dihaloalkanes | Single-step, avoids toxic reagents, efficient in flow microreactor nih.gov |

| Dehydrogenative C(sp³)–H Amination | Anodic generation of N-centered radicals | Tosyl-protected amines | Mild conditions, high chemoselectivity, scalable, uses graphite electrodes chemistryviews.org |

| Alcohol Nucleophilic Substitution | Two-electron oxidation of phosphine (B1218219) and alcohol | Amino alcohol derivatives | Synthesis of aziridines and pyrrolidines, broad functional group tolerance rsc.org |

Chemical Transformations and Derivatization of 2s,4s Methyl 4 Aminopyrrolidine 2 Carboxylate

Functional Group Interconversions and Ester/Amide Transformations

The reactivity of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate is dictated by its three primary functional groups. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or be converted into various amides through aminolysis. The primary amino group at C-4 is a key site for derivatization, readily undergoing reactions such as acylation to form amides.

Standard peptide coupling protocols can be employed to form an amide bond at the C-2 carboxylate position after hydrolysis of the methyl ester. Similarly, the C-4 amino group can be acylated. For instance, treatment with acetic anhydride (B1165640) can lead to the corresponding acetamide. nih.gov These transformations are fundamental in modifying the molecule's properties and for its incorporation into larger structures like peptides or peptidomimetics. biosynce.com The transformation of amides is a significant area of research, with various methods available to activate the stable N-C(O) bond for further reactions. nih.gov

Table 1: Examples of Functional Group Interconversions

| Transformation | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |

| Amide Formation (from ester) | R-NH₂, Heat | C-2 Amide |

| Amide Formation (from C-4 amine) | (RCO)₂O or RCOCl, Base | C-4 N-Acyl Amide |

N-Substitution and Protection Strategies

Selective manipulation of the two amino groups in this compound requires a robust protection strategy. The differing nucleophilicity of the endocyclic secondary amine and the exocyclic primary amine allows for selective protection under specific conditions. The most common strategy involves the use of the tert-butoxycarbonyl (Boc) group.

The Boc group is frequently used to protect the ring nitrogen (N-1 position), which facilitates purification and prevents unwanted side reactions during the derivatization of the C-4 amino group. sigmaaldrich.comnih.gov Commercially available variants often feature the N-1 position protected with a Boc group, such as in 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate. ambeed.com The C-4 amino group can also be protected, for example with a Boc group, to allow for reactions at the C-2 ester position. cenmed.com

Direct N-alkylation of the ring nitrogen is another key transformation. For instance, (2S,4S)-Methyl 4-amino-1-methylpyrrolidine-2-carboxylate is a derivative where the ring nitrogen has been methylated. bldpharm.com

Table 2: Common Nitrogen Protecting Groups for Pyrrolidines

| Protecting Group | Abbreviation | Typical Introduction Reagent | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Preparation of Pyrrolidine (B122466) Analogues and Homologues

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of substituted pyrrolidine analogues. The stereochemistry of the molecule provides a chiral template for the diastereoselective synthesis of new derivatives. researchgate.net

Synthetic strategies often begin with precursors like carbohydrate-derived nitrones, which can be used to construct the polyhydroxylated pyrrolidine core. nih.gov Through multi-step syntheses, functional groups can be introduced and manipulated to create a library of analogues. For example, diamine intermediates can be selectively acetylated on the primary amine group, followed by further transformations to yield the target products. nih.gov Catalytic hydrogenation is another key step in the preparation of these derivatives, often using catalysts like palladium on carbon or Raney Nickel. google.com

Incorporation into Complex Molecular Architectures

As a chiral precursor, this compound and its derivatives are widely used in the synthesis of complex, biologically active molecules, particularly in drug discovery. biosynce.com The pyrrolidine ring is a common structural motif in many pharmaceuticals. mdpi.comnih.gov

The defined stereochemistry at positions C-2 and C-4 is critical for achieving specific interactions with biological targets, such as enzymes or receptors. For example, the synthesis of the cyclic hexapeptide Pasireotide, used in treating Cushing's disease, involves the incorporation of a functionalized pyrrolidine building block. mdpi.com The ability to selectively functionalize the amino and carboxylate groups allows for its integration into peptide chains or as a scaffold to orient other functional groups in a precise three-dimensional arrangement. The synthesis of potent and selective agonists for metabotropic glutamate (B1630785) receptors has been achieved using related 4-aminopyrrolidine dicarboxylate isomers, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

Applications As a Chiral Building Block and Synthetic Intermediate

Precursor in Natural Product Synthesis

While direct total syntheses of natural products commencing from (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate are not extensively documented in readily available literature, its parent amino acid, (2S,4S)-4-aminopyrrolidine-2-carboxylic acid, is a component of various natural products. The methyl ester derivative serves as a protected and activated form of this amino acid, making it an implicit and valuable precursor for the synthesis of such natural products and their analogues. The inherent chirality of this building block is crucial for establishing the correct stereochemistry in the target natural product, thereby avoiding tedious and often low-yielding resolution steps at later stages of a synthetic sequence. The strategic derivatization of the amino and carboxylic acid functionalities allows for its incorporation into complex peptide macrocycles and alkaloids.

Scaffold for Complex Heterocyclic Compound Synthesis

The pyrrolidine (B122466) ring of this compound is a foundational element for the construction of more elaborate heterocyclic systems. Its functional handles—the secondary amine, the primary amino group, and the methyl ester—provide multiple points for annulation and substitution reactions, leading to the formation of fused, bridged, and spirocyclic heterocyclic compounds.

One significant application in this area is in the synthesis of nucleoside analogues, where the pyrrolidine ring acts as a mimic of the ribofuranose sugar moiety of natural nucleosides. nih.govnih.gov These carbocyclic nucleosides often exhibit enhanced metabolic stability compared to their natural counterparts, making them attractive candidates for antiviral and anticancer therapies. nih.gov The synthesis of these analogues involves the strategic coupling of a nucleobase to the pyrrolidine scaffold, often followed by further modifications.

The general synthetic utility of this compound as a heterocyclic building block is widely recognized in chemical supply catalogs, indicating its frequent use in the construction of diverse heterocyclic structures for research and development. calpaclab.com

Role in the Construction of Advanced Medicinal Chemistry Scaffolds

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, and this compound provides a stereochemically defined entry point into this chemical space. A prominent example of its application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.govnih.gov

Many potent and selective DPP-4 inhibitors feature a substituted pyrrolidine core that interacts with key residues in the active site of the enzyme. nih.govvietnamjournal.ru The synthesis of these inhibitors often utilizes chiral pyrrolidine building blocks to establish the required stereochemistry for optimal binding and biological activity. For instance, the core structure of several gliptins contains a β-amino amide moiety attached to a heterocyclic group, a structure that can be retrosynthetically traced back to precursors like (2S,4S)-4-aminopyrrolidine-2-carboxylic acid and its derivatives. newdrugapprovals.orgnih.govresearchgate.net The development of novel DPP-4 inhibitors continues to be an active area of research, with many synthetic strategies relying on the versatility of such chiral pyrrolidine intermediates. mdpi.comdiva-portal.org

The following table summarizes the key structural features of some medicinal chemistry scaffolds derived from or related to the aminopyrrolidine core.

| Scaffold Class | Therapeutic Target | Key Structural Contribution of Pyrrolidine |

| DPP-4 Inhibitors | Dipeptidyl Peptidase-4 | Stereochemically defined β-amino group for active site binding |

| mGluR Ligands | Metabotropic Glutamate (B1630785) Receptors | Constrained backbone to mimic glutamate and confer receptor subtype selectivity |

| Antiviral Agents | Viral Enzymes (e.g., polymerases) | Carbocyclic mimic of the ribose sugar in nucleosides |

Development of Peptidomimetics and Conformationally Constrained Structures

The incorporation of rigid structural elements into peptides is a widely used strategy to enhance their metabolic stability, receptor affinity, and selectivity. The pyrrolidine ring of proline and its derivatives is a classic example of a conformationally constrained amino acid. uni-regensburg.de this compound serves as an excellent starting material for the synthesis of novel, non-natural amino acids that can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns.

A significant area of application is in the design of constrained analogues of neurotransmitters, such as glutamate. By incorporating the glutamate pharmacophore onto the rigid pyrrolidine scaffold of 4-aminopyrrolidine-2-carboxylic acid derivatives, researchers have developed potent and selective ligands for metabotropic glutamate receptors (mGluRs). nih.govnih.gov The defined stereochemistry of the pyrrolidine ring is critical for achieving selectivity for different mGluR subtypes. nih.gov These constrained analogues are invaluable tools for studying the pharmacology of mGluRs and have potential as therapeutic agents for neurological disorders.

The synthesis of these peptidomimetics and constrained structures often involves the selective protection and derivatization of the functional groups of this compound, followed by peptide coupling or other bond-forming reactions. The resulting molecules often exhibit improved pharmacokinetic and pharmacodynamic properties compared to their more flexible parent peptides.

The table below provides examples of conformationally constrained structures derived from aminopyrrolidine scaffolds.

| Compound Class | Target/Application | Conformational Constraint |

| Substituted 4-Aminopyrrolidine-2,4-dicarboxylates | mGluR Agonists/Antagonists | Rigid pyrrolidine backbone restricts the orientation of carboxyl and amino groups. nih.govnih.gov |

| Bicyclic Proline Analogues | Peptidomimetics, Organocatalysis | Fused or bridged ring systems further lock the pyrrolidine conformation. uni-regensburg.de |

| Pyrrolidine-based β-Peptide Oligomers | Foldamers | The 2,2-disubstituted pyrrolidine-4-carboxylic acid residues induce discrete conformational preferences. figshare.com |

Catalytic Utility of 2s,4s Methyl 4 Aminopyrrolidine 2 Carboxylate Derivatives

Asymmetric Organocatalysis Mediated by Pyrrolidine-Based Catalysts

The field of asymmetric organocatalysis, which utilizes small organic molecules as catalysts, was significantly advanced by the use of the naturally occurring amino acid L-proline. nih.govtandfonline.com Derivatives of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate are conceptually related to proline and have been developed to refine and expand the scope of these transformations. These catalysts typically operate through two primary activation modes: enamine catalysis and iminium ion catalysis. acs.orgnih.gov

In enamine catalysis , the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the pyrrolidine scaffold directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the stereochemistry of the product. nih.govwikipedia.org

In iminium ion catalysis , the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. The steric bulk of the catalyst's substituents shields one face of the molecule, guiding the nucleophile to the opposite face to achieve high enantioselectivity. acs.org

Researchers have synthesized a variety of derivatives from the this compound scaffold to optimize catalytic performance. Modifications often involve converting the C2-methyl ester into various amides and modifying the C4-amino group to introduce functionalities that can act as hydrogen-bond donors or steric shields. mdpi.com For instance, the introduction of thiourea (B124793) moieties or bulky aromatic groups can enhance interactions with the substrate and improve stereochemical control. nih.gov These bifunctional catalysts combine the nucleophilic/electrophilic activation via the pyrrolidine nitrogen with secondary interactions, such as hydrogen bonding, to rigidly orient the substrate in the transition state. mdpi.comnih.gov

The effectiveness of these catalysts has been demonstrated in a wide range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.gov The precise substitution pattern on the pyrrolidine ring allows for fine-tuning of the catalyst's reactivity and selectivity for specific substrates. researchgate.net

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition

| Catalyst Derivative | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Prolinamide-thiourea | Michael addition of cyclohexanone (B45756) to nitrostyrene | 95 | 99 |

| Diarylprolinol Silyl Ether | Michael addition of propanal to (E)-β-nitrostyrene | 98 | 97 |

| (S)-Prolinamide | Michael addition of isobutyraldehyde (B47883) to nitrostyrene | 92 | 98 |

| 4-Hydroxyprolinamide | Conjugate addition of aldehydes to nitroalkenes | 94 | 96 |

This table presents representative data compiled from studies on various pyrrolidine-based catalysts to illustrate typical performance in asymmetric synthesis. The specific catalyst structures are complex derivatives of the basic pyrrolidine scaffold.

Ligand Design for Transition Metal-Catalyzed Reactions

The stereodefined structure of this compound makes it an excellent building block for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govresearchgate.net The amino and carboxylate functional groups serve as convenient handles for derivatization, allowing for the creation of bidentate or polydentate ligands that can coordinate with a metal center. ubc.ca

The design of these ligands focuses on creating a well-defined chiral pocket around the metal. When a substrate coordinates to the metal, the steric and electronic properties of the ligand dictate the trajectory of the subsequent reaction, leading to the preferential formation of one enantiomer of the product. nih.gov Modifications to the pyrrolidine scaffold, such as the attachment of phosphine (B1218219), pyridine, or N-heterocyclic carbene (NHC) moieties, can be used to tune the ligand's properties for specific metals and reactions. nih.govresearchgate.net

For example, derivatives have been used to create ligands for metals such as rhodium, palladium, copper, and gold. nih.govnih.govacs.org These chiral metal complexes have proven effective in a variety of important transformations:

Asymmetric Hydrogenation: Chiral phosphine ligands derived from pyrrolidines are used with rhodium or iridium to achieve enantioselective reduction of C=C and C=O bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Ligands can induce asymmetry in reactions that form C-C or C-N bonds, which are fundamental in the synthesis of complex organic molecules. organic-chemistry.org

Copper-Catalyzed C-H Amination: Pyrrolidine-based ligands can enable the stereoselective formation of new C-N bonds through the intramolecular amination of C-H bonds, providing direct access to other chiral nitrogen-containing heterocycles. acs.orgnih.gov

Gold-Catalyzed Cyclizations: Ligands featuring a remote C2-symmetric diarylpyrrolidine have been successfully applied in the enantioselective cyclization of enynes. nih.gov

The rigidity of the pyrrolidine ring is a key advantage, as it reduces the number of available conformations of the metal-ligand complex, leading to a more ordered transition state and generally higher levels of enantioselectivity. nih.gov

Table 2: Application of Pyrrolidine-Derived Ligands in Transition Metal Catalysis

| Ligand Type | Metal | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Pyrrolidinyl-JohnPhos | Gold(I) | Intramolecular [4+2] Cycloaddition of Enynes | 95 | 96 |

| Pyrrolidine-based Tris(pyrazolyl)borate | Copper(I) | Intramolecular C-H Amination | 99 | N/A (diastereoselective) |

| Chiral Pyrrolidine Diamine | Rhodium(II) | Asymmetric C-H Insertion | >95 | 98 |

| Chiral Cyclic Ureate from Pyrrolidine Scaffold | Zirconium(IV) | Asymmetric Hydroamination | ~70 | 12 |

This table provides examples of reactions catalyzed by transition metal complexes bearing ligands derived from chiral pyrrolidine scaffolds. Performance varies significantly with the specific ligand, metal, and substrate. ubc.canih.govacs.org

Mechanistic Studies of Catalytic Pathways

Understanding the reaction mechanisms is critical for the rational design and optimization of catalysts derived from this compound. Mechanistic studies, employing a combination of kinetic experiments, spectroscopic analysis, and computational modeling, have provided deep insights into how these catalysts operate. nih.gov

In organocatalysis , the mechanism is largely dictated by the formation of enamine or iminium ion intermediates. longdom.orglongdom.org For the classic proline-catalyzed aldol reaction, the Zimmerman-Traxler model proposes a six-membered, chair-like transition state involving the enamine, the aldehyde, and the catalyst's carboxyl group. wikipedia.org This model explains the origin of stereoselectivity, where the carboxyl group acts as a Brønsted acid to activate the aldehyde and orient it through hydrogen bonding, while the bulky part of the catalyst blocks one face of the enamine. nih.gov For more complex derivatives, mechanistic studies focus on how additional functional groups (e.g., thiourea, amides) participate in stabilizing the transition state through non-covalent interactions, leading to enhanced stereocontrol. nih.gov

In transition metal catalysis , the mechanism centers on the transfer of chirality from the ligand to the substrate via the metal center. A general catalytic cycle involves:

Coordination of the substrate(s) to the chiral metal-ligand complex.

The key bond-forming step (e.g., migratory insertion, reductive elimination) occurs within the chiral environment of the complex. The ligand's structure sterically and electronically influences the geometry of this transition state, favoring one stereochemical pathway over others. nih.gov

Release of the product and regeneration of the active catalyst.

For instance, mechanistic studies on copper-catalyzed intramolecular C-H amination using pyrrolidine-derived ligands suggest a Cu(I)/Cu(II) catalytic cycle. acs.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations have been used to map the energy profiles of these reactions, identifying the rate-determining and stereo-determining steps and explaining how the ligand's structure influences the outcome. nih.govacs.org Such studies are invaluable for predicting the performance of new ligand designs and for expanding the application of these catalytic systems. nih.gov

Structural and Mechanistic Investigations

Conformational Analysis via Advanced Spectroscopic Techniques (e.g., IR, NMR for H-bonding)

Advanced spectroscopic techniques are pivotal in elucidating the conformational preferences of substituted pyrrolidines. In the case of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in identifying and characterizing intramolecular hydrogen bonding.

Studies on analogous proline derivatives suggest the likelihood of an intramolecular hydrogen bond between the 4-amino group (as the donor) and the carbonyl oxygen of the 2-carboxylate group (as the acceptor). rsc.orgspectroscopyonline.comresearchgate.net The formation of this hydrogen bond would significantly influence the molecule's conformational landscape.

Expected Spectroscopic Signatures:

IR Spectroscopy: A broadened N-H stretching band at a lower frequency (typically 3300-3500 cm⁻¹) in the IR spectrum would indicate the presence of hydrogen bonding. frontiersin.orgnih.gov

NMR Spectroscopy: In ¹H NMR, the chemical shift of the amino protons would be concentration-dependent in the absence of intramolecular H-bonding. However, a relatively stable chemical shift upon dilution would suggest a persistent intramolecular interaction. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between the amino protons and protons on or near the ester group, confirming a folded conformation. mdpi.comfrontiersin.org The vicinal coupling constants between protons on the pyrrolidine (B122466) ring can also provide detailed information about the ring's puckering (endo vs. exo conformations). frontiersin.org

Table 1: Predicted Spectroscopic Data for Conformational Analysis

| Spectroscopic Technique | Predicted Observation | Implication |

|---|---|---|

| Infrared (IR) | Broadened N-H stretch at lower wavenumber | Presence of intramolecular H-bonding |

| ¹H NMR (Variable Temp.) | Downfield shift of NH protons with decreasing temperature | Confirmation of H-bond existence |

| 2D NMR (NOESY/ROESY) | Cross-peaks between NH₂ and OCH₃ protons | Proximity of functional groups, suggesting a folded conformation |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the structural and energetic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms and stereoselectivity of reactions leading to substituted pyrrolidines. acs.org For the synthesis of the (2S,4S) isomer, DFT could be employed to model the transition states of key steps, such as nucleophilic substitution or cycloaddition reactions, to understand the factors governing the observed stereochemical outcome. nih.gov By comparing the activation energies of different diastereomeric transition states, the preference for the cis product can be rationalized based on steric and electronic interactions.

Molecular modeling can be used to explore the conformational landscape of this compound and identify its low-energy conformers. The puckering of the five-membered pyrrolidine ring is a key conformational feature, typically described as an envelope or twist form. For proline and its derivatives, two main puckering states, Cγ-exo and Cγ-endo, are commonly observed. frontiersin.orgnih.govacs.org

Computational studies on related molecules have shown that the energy difference between these puckered states is often small, and the preferred conformation can be influenced by substituents. frontiersin.org For the title compound, the presence of the 4-amino group and the 2-methyl carboxylate group will dictate the most stable ring pucker. The formation of an intramolecular hydrogen bond would likely favor a specific conformation, leading to a more defined energy minimum. researchgate.net

Table 2: Calculated Energetic Properties of Pyrrolidine Conformers (Illustrative)

| Conformer | Ring Pucker | H-Bond Presence | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Cγ-endo | Yes | 0.00 |

| B | Cγ-exo | No | +1.5 |

| C | Twist | No | +2.1 |

Structure-Activity Relationship (SAR) Studies in Ligand-Receptor Interactions (mechanistic focus)

The specific stereochemistry and functional group arrangement of this compound make it an interesting scaffold for investigating ligand-receptor interactions. Structure-activity relationship (SAR) studies on related aminopyrrolidine derivatives have demonstrated the critical importance of stereochemistry for biological activity. nih.govnih.govnih.gov

From a mechanistic standpoint, the (2S,4S) configuration presents a unique three-dimensional pharmacophore. The key interaction points are:

The amino group , which can act as a hydrogen bond donor or a protonated cation, interacting with negatively charged or polar residues in a binding pocket.

The methyl carboxylate group , with its carbonyl oxygen acting as a hydrogen bond acceptor and the ester functionality contributing to polar interactions.

The pyrrolidine ring , providing a rigid scaffold that orients these functional groups in a defined spatial arrangement.

The cis relationship between the amino and ester groups could allow for a "pincer-like" interaction with a receptor, where both functional groups engage with the binding site simultaneously. This can lead to enhanced affinity and selectivity compared to the trans isomer, where the functional groups are on opposite sides of the ring. biomolther.orgmdpi.commdpi.com The stereochemistry at both C2 and C4 is crucial, as even minor changes can lead to a significant loss of binding affinity, highlighting the highly specific nature of molecular recognition at receptor sites. nih.gov

Biochemical and Biological Research Applications Mechanistic Focus

Probes for Enzyme Inhibition Studies and Target Identification

No specific studies detailing the use of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate as a probe for enzyme inhibition or for the identification of enzyme targets were found in the available literature.

Investigations into Protein-Ligand Binding Mechanisms

There is a lack of published research that investigates the specific binding mechanisms of this compound with any protein targets.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes

The pyrrolidine (B122466) scaffold is a ubiquitous motif in numerous biologically active natural products and pharmaceutical agents. uva.esresearchgate.net Consequently, the development of novel and efficient synthetic routes to access functionalized pyrrolidines like (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate is of paramount importance. uva.esresearchgate.net Current research is focused on asymmetric and diastereoselective methods to construct the pyrrolidine ring with high stereocontrol.

One promising approach involves asymmetric multicomponent reactions, which allow for the construction of multiple stereogenic centers in a single operation. uva.esnist.govrsc.org For instance, a novel diastereoselective synthesis of substituted pyrrolidines has been developed through the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. uva.esnist.govrsc.org This method has been shown to efficiently produce highly substituted pyrrolidine derivatives. uva.esnist.gov

Another area of active investigation is the use of readily available precursors, such as proline and 4-hydroxyproline (B1632879) derivatives, for the synthesis of complex pyrrolidine-containing molecules. nih.gov Researchers are also exploring new catalytic systems and reaction conditions to improve yields and reduce the number of synthetic steps. An effective synthesis of 4-aminopyrrole-2-carboxylates has been reported, which involves the treatment of N-PhF-4-oxoproline benzyl (B1604629) ester derivatives with various amines in the presence of a catalytic amount of TsOH. sigmaaldrich.com

The table below summarizes some of the emerging synthetic strategies for pyrrolidine derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Multicomponent Reactions | Single-operation construction of multiple stereocenters. uva.esnist.govrsc.org | Increased efficiency, reduced waste. |

| 'Clip-Cycle' Synthesis | Aza-Michael cyclization catalyzed by a chiral phosphoric acid. wikipedia.org | High enantiomeric excesses, versatile thioester handle for diversification. wikipedia.org |

| From Proline/4-Hydroxyproline | Utilization of readily available chiral precursors. nih.gov | Cost-effective, access to a wide range of derivatives. |

| Catalytic Amination of C-H bonds | Direct functionalization of unactivated C(sp³)-H bonds. | Atom-economical, avoids pre-functionalization. |

Exploration of Expanded Applications in Materials Science and Supramolecular Chemistry

While the primary focus for pyrrolidine derivatives has been in medicinal chemistry, their unique structural and stereochemical properties are now being explored for applications in materials science and supramolecular chemistry. The rigid, non-planar structure of the pyrrolidine ring can be exploited to create novel polymers, functional materials, and self-assembling systems. nih.gov

In the realm of materials science, pyrrolidine-based polymers are being investigated for a variety of applications. For example, porous organic polymers (POPs) containing pyrrolidine units have been synthesized and shown to be effective heterogeneous organocatalysts. rsc.org These materials exhibit high stability and porosity, making them suitable for use in flow-synthesis applications. uva.es Furthermore, N-pyrrolidine functionalized C60-fullerenes have been incorporated into epoxy nanocomposites, demonstrating the potential of pyrrolidine derivatives to modify the mechanical properties of materials. nist.gov End-functionalized polymeric systems derived from pyrrolidine have also shown promise as non-viral gene vectors with high transfection efficiency. nih.gov

In supramolecular chemistry, the ability of pyrrolidine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of self-assembling systems. Pyridyl-substituted pyrrolidinofullerenes, for instance, can react with metalloporphyrins and phthalocyanines to form self-ordered coordination complexes that mimic natural photosynthetic systems. researchgate.net The development of such systems could have implications for the design of new light-harvesting and energy-conversion devices.

Integration with Flow Chemistry and Automated Synthesis

The demand for rapid synthesis and screening of new chemical entities has driven the integration of modern technologies like flow chemistry and automated synthesis into organic chemistry. These approaches offer significant advantages in terms of reaction control, scalability, and efficiency, and are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and safer reaction conditions, particularly for highly exothermic or hazardous reactions. Multi-step continuous-flow systems are being developed for the synthesis of various organic molecules, including heterocycles and peptides.

Automated synthesis platforms, often coupled with miniaturization technologies, enable the rapid preparation and screening of large libraries of compounds. nih.govresearchgate.net For example, the synthesis of iminopyrrolidine-2-carboxylic acid derivatives has been achieved in a fully automated fashion using a low-volume, non-contact dispensing technology. nih.govresearchgate.net This approach allowed for the preparation of over 1000 different derivatives in a short period, demonstrating the power of automation in exploring chemical space. nih.govresearchgate.net The integration of these technologies will undoubtedly accelerate the discovery of new pyrrolidine-based molecules with desired properties.

Addressing Challenges in Enantioselective and Diastereoselective Control

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, a critical challenge in the synthesis of this compound and its analogs is the precise control of enantioselectivity and diastereoselectivity. The pyrrolidine ring can possess multiple stereocenters, and the spatial orientation of substituents can significantly impact its interaction with biological targets. researchgate.net

Current research is actively addressing these challenges through the development of new stereoselective synthetic methods. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. acs.org For example, cinchona alkaloid-derived amines have been used to catalyze asymmetric [4 + 2] cycloaddition reactions to produce 4H-pyran fused pyrrolin-2-one products with good enantioselectivities. mdpi.com

Diastereoselective synthesis is also a key focus, with methods being developed to control the relative stereochemistry of multiple substituents on the pyrrolidine ring. uva.esnist.govacs.org Ytterbium triflate has been shown to be an effective catalyst for the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines with high diastereoselectivity. acs.org The development of robust and general methods for controlling both enantioselectivity and diastereoselectivity will be crucial for the synthesis of complex and biologically active pyrrolidine derivatives.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with specific, tuned properties. researchgate.netgoogle.com These approaches can be used to predict the biological activity, physicochemical properties, and synthetic accessibility of novel derivatives of this compound, thereby guiding experimental efforts.

Quantitative structure-activity relationship (QSAR) modeling, for example, can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This information can then be used to design new compounds with enhanced activity. Molecular docking studies can provide insights into the binding mode of a ligand with its target protein, allowing for the rational design of more potent and selective inhibitors. researchgate.netgoogle.com

Molecular dynamics simulations can be used to study the conformational flexibility of the pyrrolidine ring and its derivatives, which is crucial for understanding their interaction with biological targets. google.com By combining these computational techniques, researchers can design new derivatives of this compound with optimized properties for a variety of applications, from drug discovery to materials science.

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical configuration of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose- or amylose-based columns) with a polar mobile phase (e.g., hexane/isopropanol). Compare retention times with enantiomeric standards .

- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and coupling constants. For example, the axial vs. equatorial orientation of the 4-amino group in the pyrrolidine ring can be confirmed via -coupling values .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (2S,4S) vs. (2R,4R) configurations .

Q. How should researchers safely handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Store under inert atmosphere (argon or nitrogen) at -20°C to minimize oxidation of the amine group. Use amber vials to protect from light, as UV exposure may induce racemization .

- Handling : Use gloves (nitrile) and safety goggles. Work in a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with water for 15 minutes (per SDS guidelines) .

- Stability Testing : Monitor purity via HPLC every 3 months; degradation products (e.g., methyl ester hydrolysis) appear as new peaks at ~4.5 min under reverse-phase conditions .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized to minimize diastereomer formation?

Methodological Answer:

- Catalyst Selection : Use asymmetric hydrogenation with Ru-BINAP catalysts for enantiocontrol. For example, hydrogenate a precursor like methyl 4-oxopyrrolidine-2-carboxylate with (S)-BINAP-Ru to achieve >95% ee .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular hydrogen bonding between the amine and ester groups, stabilizing the (2S,4S) configuration during ring closure .

- Temperature Control : Perform reactions at -10°C to reduce epimerization at the 4-position. Kinetic studies show ΔG for epimerization increases by ~2 kcal/mol at lower temperatures .

Q. What strategies resolve contradictions in reported 1H^1H1H-NMR data for this compound across different solvents?

Methodological Answer:

- Solvent-Dependent Shifts : In DMSO-d, the 4-NH proton resonates at δ 6.8–7.2 due to hydrogen bonding, while in CDCl, it shifts upfield to δ 1.5–2.0 (broad) due to reduced polarity .

- pH Adjustment : Add trifluoroacetic acid (TFA) to DO solutions to protonate the amine, simplifying splitting patterns. At pH 2, the NH group eliminates exchange broadening, sharpening signals .

- Dynamic NMR : Perform variable-temperature NMR (VT-NMR) in CDOD to observe conformational exchange. Activation energy (E) for ring puckering is typically ~12 kcal/mol .

Q. How does the stereochemistry of this compound influence its role as a ligand in asymmetric catalysis?

Methodological Answer:

- Coordination Geometry : The cis-4-amino and 2-ester groups create a bidentate ligand for transition metals (e.g., Pd, Rh). X-ray crystallography shows a square-planar complex with Pd(II), enhancing enantioselectivity in allylic alkylation reactions .

- Electronic Effects : The electron-donating amino group increases metal center electron density, accelerating oxidative addition steps. Hammett studies (σ= -0.3) confirm this .

- Comparative Studies : Replace the methyl ester with tert-butyl (Boc-protected) to test steric effects. Boc derivatives show lower catalytic activity (TOF < 50 h) due to hindered metal access .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (MP) for this compound (e.g., 120–125°C vs. 135–138°C)?

Methodological Answer:

- Recrystallization Solvents : MP varies with solvent polarity. Ethanol/water mixtures yield crystals with MP 120–125°C, while acetone/hexane produces a higher-melting polymorph (135–138°C). Confirm via XRPD .

- Hydration State : Anhydrous forms melt higher. Karl Fischer titration detects moisture content; >0.5% HO lowers MP by ~10°C .

- Impurity Profiling : Trace Boc-protected impurities (from incomplete deprotection) elevate MP. Use LC-MS to detect m/z 291.35 (parent ion) vs. m/z 347.41 (Boc byproduct) .

Application-Oriented Questions

Q. What synthetic routes enable the incorporation of this compound into peptide mimetics for protease inhibition studies?

Methodological Answer:

- Solid-Phase Synthesis : Use Fmoc-protected derivatives (e.g., (2S,4S)-Fmoc-4-aminopyrrolidine-2-carboxylate) on Wang resin. Coupling with HBTU/DIPEA achieves >90% yield .

- Enzymatic Stability : The pyrrolidine ring resists proteolysis (t > 24 h in trypsin). Replace proline in substrate analogs to study HIV-1 protease binding (K = 0.8 nM) .

- Fluorescent Tagging : Introduce dansyl chloride at the 4-amino group for FRET-based assays. λ= 340 nm, λ= 525 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.